molecular formula C12H15NO2S B12619817 3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide CAS No. 918136-17-1

3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide

Cat. No.: B12619817
CAS No.: 918136-17-1
M. Wt: 237.32 g/mol
InChI Key: WIDJRDXWNOUVJW-UHFFFAOYSA-N
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Description

3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a thiophene ring substituted with an ethoxy group, a carboxamide group, and a 2-methylbut-3-yn-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide can be achieved through a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: : This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology: : It may serve as a probe in biochemical studies to understand the interactions of thiophene derivatives with biological macromolecules.

Industry: : The compound can be used in the production of advanced materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The ethoxy and carboxamide groups can form hydrogen bonds, while the thiophene ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the ethoxy group and the 2-methylbut-3-yn-2-yl group makes 3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide unique, providing it with distinct chemical and physical properties that can be exploited in various applications.

Properties

CAS No.

918136-17-1

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C12H15NO2S/c1-5-12(3,4)13-11(14)10-9(15-6-2)7-8-16-10/h1,7-8H,6H2,2-4H3,(H,13,14)

InChI Key

WIDJRDXWNOUVJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC=C1)C(=O)NC(C)(C)C#C

Origin of Product

United States

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